![molecular formula C20H23ClFN3O2S B2539146 N-(3-(Dimethylamino)propyl)-3-fluor-N-(4-methoxybenzo[d]thiazol-2-yl)benzamid-Hydrochlorid CAS No. 1215373-82-2](/img/structure/B2539146.png)

N-(3-(Dimethylamino)propyl)-3-fluor-N-(4-methoxybenzo[d]thiazol-2-yl)benzamid-Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

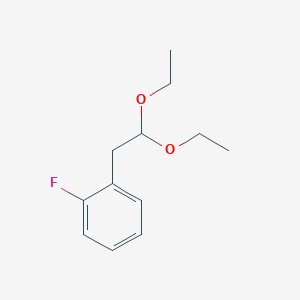

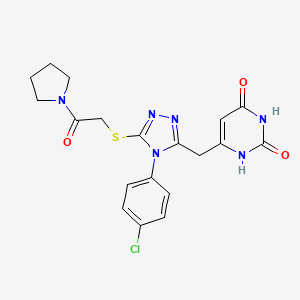

N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H23ClFN3O2S and its molecular weight is 423.93. The purity is usually 95%.

BenchChem offers high-quality N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptidsynthese und Proteinvernetzung

- EDAC (N-Ethyl-N′-(3-Dimethylaminopropyl)carbodiimid-Hydrochlorid) ist ein weit verbreitetes Reagenz für die Peptidsynthese und Proteinvernetzung. Es aktiviert Carbonsäuren und erleichtert deren Kupplung mit Aminen. Genauer gesagt:

Fluoreszierende Nanodiamanten (FND) Biokonjugate

- N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimid-Hydrochlorid wurde bei der Bildung von FND-Transferrin-Biokonjugaten eingesetzt. Diese Biokonjugate kombinieren die einzigartigen Eigenschaften von fluoreszierenden Nanodiamanten mit Transferrin, einem Protein, das am Eisentransport beteiligt ist .

Entwicklung von Genübertragungsvektoren

- Aufgrund seiner kationischen Natur kann diese Verbindung Komplexe mit Nukleinsäuren (wie DNA oder RNA) bilden. Forscher haben es als Monomer verwendet, um Genübertragungsvektoren zu entwickeln. Diese Vektoren erleichtern die intrazelluläre Abgabe von genetischem Material .

Selbstheilende Hydrogele für die Wirkstoffabgabe

- N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimid-Hydrochlorid wurde als Monomer in selbstheilenden pH-responsiven Hydrogelen eingebaut. Diese Hydrogele versprechen vielversprechende Anwendungen in der Wirkstoffabgabe .

Polymerisationsstudien

- Die radikalische Copolymerisation von N-[(3-Dimethylamino)propyl]methacrylamid (DMAPMA) mit anderen Monomeren wurde untersucht. Die einzigartigen Eigenschaften dieser Verbindung beeinflussen die Zusammensetzung und Heterogenität von Copolymeren .

Immunfluoreszenz und In-situ-Hybridisierung

- EDAC wurde für die Postfixierung und Vernetzung von kleinen Ribonukleinsäure (RNA)-Spezies aus Formalin-fixierten Paraffin-eingebetteten (FFPE) Geweben verwendet. Es verstärkt fluoreszierende In-situ-Hybridisierung (FISH) und Immunfluoreszenz (IF)-Signale .

Wirkmechanismus

Target of Action

The primary targets of N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their peroxidase activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is a key biochemical pathway involved in the inflammatory response . By inhibiting the activity of COX-1 and COX-2 enzymes, N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride prevents the production of prostaglandins from arachidonic acid . This results in a decrease in inflammation.

Result of Action

The molecular and cellular effects of N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2 enzymes . This leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .

Eigenschaften

IUPAC Name |

N-[3-(dimethylamino)propyl]-3-fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O2S.ClH/c1-23(2)11-6-12-24(19(25)14-7-4-8-15(21)13-14)20-22-18-16(26-3)9-5-10-17(18)27-20;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGJLBAUBLQDJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=CC=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-1,3-benzodiazole](/img/structure/B2539065.png)

![1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate](/img/structure/B2539066.png)

![8-(4-fluorophenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2539069.png)

![2-chloro-N-([1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2539071.png)

![tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate hydrochloride](/img/structure/B2539078.png)

![2-{[1,1'-biphenyl]-2-yloxy}-N'-(6-fluoropyridine-3-carbonyl)acetohydrazide](/img/structure/B2539080.png)

![N-[(4-chlorophenyl)methyl]aniline](/img/structure/B2539084.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide](/img/structure/B2539086.png)